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Compound Name: (S)-1-(2-Bromophenyl)Ethanol

Cat. No.: B054512 Get Quote

Introduction
(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic

organic chemistry and drug development.[1][2] Its structure, featuring a stereocenter adjacent

to a sterically demanding ortho-substituted aromatic ring, makes it a valuable building block for

asymmetric synthesis.[3] Accurate and unambiguous structural confirmation is paramount for

its application in stereoselective transformations. This technical guide provides an in-depth

analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear

Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It

moves beyond a simple recitation of data, offering insights into the causal relationships

between molecular structure and spectral output, and provides robust, field-proven protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

stereochemistry of organic molecules. For (S)-1-(2-Bromophenyl)ethanol, both ¹H and ¹³C

NMR are essential for structural verification.
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Data Interpretation and Insights
While a publicly accessible, peer-reviewed dataset for the specific (S)-enantiomer is not readily

available, we can confidently predict the spectral features based on data from its close

structural analogues, such as (S)-1-(2-chlorophenyl)ethanol and (S)-1-(4-bromophenyl)ethanol.

[4] The electronic effects of the ortho-bromo substituent and the chirality of the benzylic alcohol

are key determinants of the observed chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the

molecule.

Aromatic Region (approx. 7.10-7.65 ppm): The four protons on the benzene ring will appear

as a complex multiplet pattern. The ortho-bromo substituent breaks the symmetry of the ring,

leading to distinct signals for each proton. The proton ortho to both the bromine and the

alcohol-bearing carbon (at position 6) is expected to be the most downfield due to the

combined electron-withdrawing effects.

Methine Proton (-CHOH, approx. 5.30 ppm): This proton, attached to the chiral center, is a

crucial diagnostic signal. It will appear as a quartet due to coupling with the three protons of

the adjacent methyl group (J ≈ 6.4 Hz). Its chemical shift is significantly downfield due to the

deshielding effects of the adjacent oxygen and aromatic ring.

Hydroxyl Proton (-OH, variable): The chemical shift of the alcohol proton is highly dependent

on concentration, temperature, and solvent. It typically appears as a broad singlet.

Methyl Protons (-CH₃, approx. 1.50 ppm): The three protons of the methyl group will appear

as a doublet, coupling to the single methine proton (J ≈ 6.4 Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the electronic environment of each

carbon atom.

Aromatic Carbons (approx. 122-143 ppm): Six distinct signals are expected for the aromatic

carbons. The carbon bearing the bromine atom (C2) will be significantly shielded compared

to the other halogenated analogues, appearing around 122.8 ppm. The carbon attached to

the ethanol substituent (C1) will be the most downfield aromatic carbon, around 143 ppm.
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Methine Carbon (-CHOH, approx. 67-70 ppm): The carbon of the chiral center is deshielded

by the attached oxygen atom.

Methyl Carbon (-CH₃, approx. 23-25 ppm): The methyl carbon is the most upfield signal in

the spectrum.

Tabulated NMR Data (Predicted)
The following tables summarize the predicted ¹H and ¹³C NMR data for (S)-1-(2-
Bromophenyl)ethanol in CDCl₃, based on analysis of structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.62 d ~7.6 Ar-H

~7.30 m - Ar-H

~7.15 m - Ar-H

~5.32 q ~6.4 -CH(OH)

Variable br s - -OH

~1.50 d ~6.4 -CH₃

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~143.1 Ar-C1

~131.6 Ar-CH

~128.4 Ar-CH

~127.2 Ar-CH

~126.4 Ar-CH

~122.8 Ar-C2 (C-Br)

~67.0 -CH(OH)

~23.5 -CH₃

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Rationale: This protocol is designed for unambiguous structural elucidation on a standard 400

MHz NMR spectrometer. Deuterated chloroform (CDCl₃) is chosen as the solvent for its

excellent solubilizing properties for this class of compounds and its single, well-defined residual

solvent peak.

Sample Preparation: Accurately weigh 5-10 mg of (S)-1-(2-Bromophenyl)ethanol and

dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Insert the sample into the NMR spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃.

Perform automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without

saturating the signals.

Set the spectral width to cover a range from -1 to 10 ppm.

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a standard pulse program (e.g., zgpg30).

Set the spectral width to cover a range from 0 to 200 ppm.

Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, with a relaxation

delay of 2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to both

spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Workflow for NMR Data Acquisition

Sample Preparation Data Acquisition (400 MHz) Data Processing
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Filter into
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Insert Sample into
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Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Insights
The IR spectrum of (S)-1-(2-Bromophenyl)ethanol will be dominated by features

corresponding to the hydroxyl group, the aromatic ring, and the alkyl portions of the molecule.

O-H Stretch (approx. 3350 cm⁻¹, broad): The most prominent feature will be a strong, broad

absorption due to the hydrogen-bonded O-H stretching of the alcohol. The broadness is a

direct consequence of intermolecular hydrogen bonding.

Aromatic C-H Stretch (approx. 3060 cm⁻¹): Aromatic C-H stretches typically appear at

wavenumbers just above 3000 cm⁻¹.[5]

Aliphatic C-H Stretch (approx. 2970 cm⁻¹): The C-H stretches from the methyl and methine

groups will appear at wavenumbers just below 3000 cm⁻¹.

Aromatic C=C Stretches (approx. 1600-1450 cm⁻¹): The spectrum will show several sharp to

medium intensity bands in this region, corresponding to the stretching vibrations of the

carbon-carbon bonds within the benzene ring.[2]

C-O Stretch (approx. 1050-1100 cm⁻¹): A strong band corresponding to the C-O stretching of

the secondary alcohol will be present in the fingerprint region.

Tabulated IR Data
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3060 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch

~1590, 1470, 1440 Medium-Strong, Sharp Aromatic C=C ring stretch

~1080 Strong
C-O stretch (secondary

alcohol)

~750 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Rationale: ATR-FTIR is the method of choice for rapid, high-quality analysis of liquid or solid

samples with minimal preparation. It eliminates the need for preparing KBr pellets or salt plates.

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal. This step is crucial as it subtracts the

spectral contributions of atmospheric CO₂ and water vapor.

Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of

(S)-1-(2-Bromophenyl)ethanol directly onto the ATR crystal, ensuring complete coverage of

the crystal surface.

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the

crystal. Consistent pressure is key for reproducible results.

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with

a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
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Workflow for ATR-FTIR Data Acquisition

Clean ATR
Crystal

Acquire
Background Spectrum

Apply Sample
to Crystal

Engage Pressure
Arm

Acquire Sample Spectrum
(32 scans, 4 cm⁻¹ res.)

Process & Identify
Key Peaks

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.

Data Interpretation and Insights
Molecular Ion Peak: The key feature in the mass spectrum of 1-(2-Bromophenyl)ethanol is the

molecular ion (M⁺˙). Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1

natural abundance.[6] This results in a characteristic "doublet" for the molecular ion peak and

any fragment containing the bromine atom. The two peaks will be separated by 2 mass-to-

charge units (m/z) and have nearly equal intensity. Given the molecular formula C₈H₉BrO, the

molecular ion peaks will appear at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes

extensive fragmentation.

Loss of Methyl Radical: The most favorable fragmentation is the cleavage of the C-C bond

adjacent to the oxygen (alpha-cleavage) to lose a methyl radical (•CH₃, 15 Da). This results

in a stable, resonance-stabilized oxonium ion at m/z 185/187. This is often the base peak in

the spectrum.

Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the molecular

ion, can occur, leading to a peak at m/z 182/184.

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the aromatic ring

can lead to a bromophenyl fragment [C₆H₄Br]⁺ at m/z 155/157.
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Tabulated MS Data
Table 4: Predicted Mass Spectrometry Fragmentation Data (EI)

m/z (⁷⁹Br / ⁸¹Br) Relative Intensity Assignment

200 / 202 Medium [M]⁺˙ (Molecular Ion)

185 / 187 High (Base Peak) [M - CH₃]⁺

155 / 157 Medium [C₆H₄Br]⁺

121 Low [M - Br - H₂O]⁺

77 Medium [C₆H₅]⁺

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Rationale: GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like

1-(2-Bromophenyl)ethanol. The gas chromatograph separates the analyte from any impurities

before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization

(EI) is used for its ability to generate reproducible, library-searchable fragmentation patterns.

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness DB-5ms or equivalent).

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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MS Conditions:

Interface Temperature: 280°C.

Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-350.

Data Acquisition and Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram

(TIC). Extract the mass spectrum from the chromatographic peak corresponding to the

analyte. Analyze the molecular ion and fragmentation pattern.

Workflow for GC-MS Data Acquisition
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Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of (S)-1-(2-Bromophenyl)ethanol. ¹H and ¹³C NMR confirm the carbon-

hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides

rapid confirmation of the essential alcohol and aromatic functional groups. Finally, mass

spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern

highlighted by the characteristic bromine isotopic signature. The protocols and interpretive

guidance provided herein offer a robust framework for the analysis of this and related chiral

molecules, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b054512?utm_src=pdf-body-img
https://www.benchchem.com/product/b054512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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